

# comparing YX-2-107 and BSJ-03-123 CDK6 degraders

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## Compound of Interest

Compound Name: YX-2-107

Cat. No.: B10821831

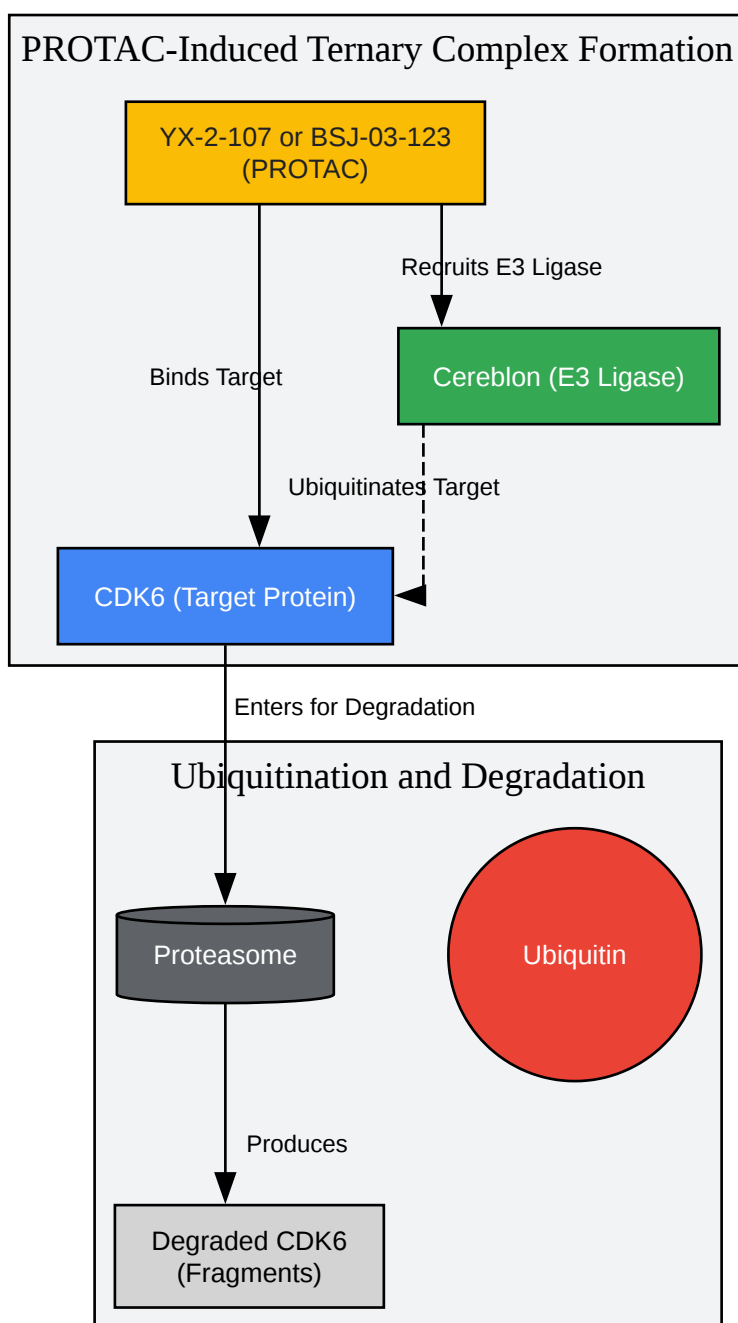
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A Comparative Guide to **YX-2-107** and BSJ-03-123: Selective CDK6 Degraders for Cancer Research

This guide provides a detailed comparison of two selective Cyclin-Dependent Kinase 6 (CDK6) degraders, **YX-2-107** and BSJ-03-123. Both molecules are Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of CDK6, a key regulator of cell cycle progression and a therapeutic target in various hematological malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanism, potency, selectivity, and supporting experimental data.

## Overview and Mechanism of Action

Both **YX-2-107** and BSJ-03-123 are bifunctional molecules that operate through the PROTAC mechanism. They function by simultaneously binding to CDK6 and an E3 ubiquitin ligase—in both cases, Cereblon (CRBN).<sup>[1][2]</sup> This induced proximity facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome.<sup>[2][3]</sup> This approach not only inhibits the kinase activity of CDK6 but eliminates the protein entirely, potentially overcoming resistance mechanisms associated with traditional kinase inhibitors.<sup>[4]</sup> **YX-2-107** has been primarily investigated for its efficacy in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)<sup>[3][5]</sup>, while BSJ-03-123 has been characterized as a tool to probe CDK6 function in Acute Myeloid Leukemia (AML).<sup>[6][7]</sup>



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**Caption:** General Mechanism of Action for CDK6 PROTACs.

## Quantitative Data Comparison

The following tables summarize the available quantitative data for **YX-2-107** and BSJ-03-123 based on published research.

Table 1: In Vitro Potency and Selectivity

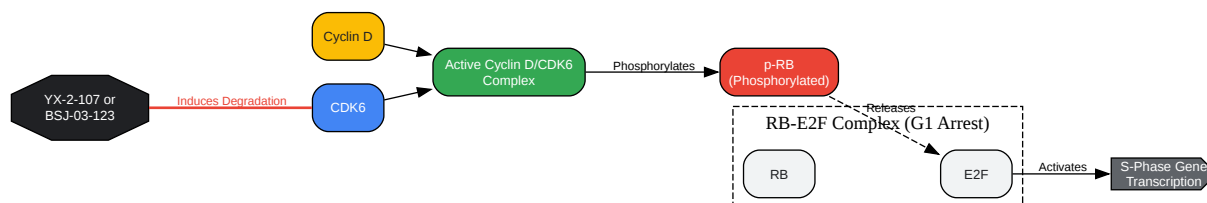
Parameter	YX-2-107	BSJ-03-123	Reference(s)
Degrader Type	CRBN-recruiting PROTAC	Palbociclib-based, CRBN-recruiting PROTAC	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CDK6 Degradation IC <sub>50</sub> /DC <sub>50</sub>	4.4 nM (IC <sub>50</sub> )	Sub-10 µM range (DC <sub>50</sub> )	<a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
CDK6 Kinase Inhibition IC <sub>50</sub>	4.4 nM	Not explicitly reported	<a href="#">[1]</a>
CDK4 Kinase Inhibition IC <sub>50</sub>	0.69 nM	41.6 nM	<a href="#">[1]</a> <a href="#">[11]</a>
CDK4 Degradation	No degradation observed	No degradation observed	<a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Proteomic Selectivity	CDK6 was the only significantly downregulated protein out of 3,682 examined.	CDK6 was the only depleted protein among >5,000 quantified (100 nM, 1 hr).	<a href="#">[4]</a> <a href="#">[11]</a>

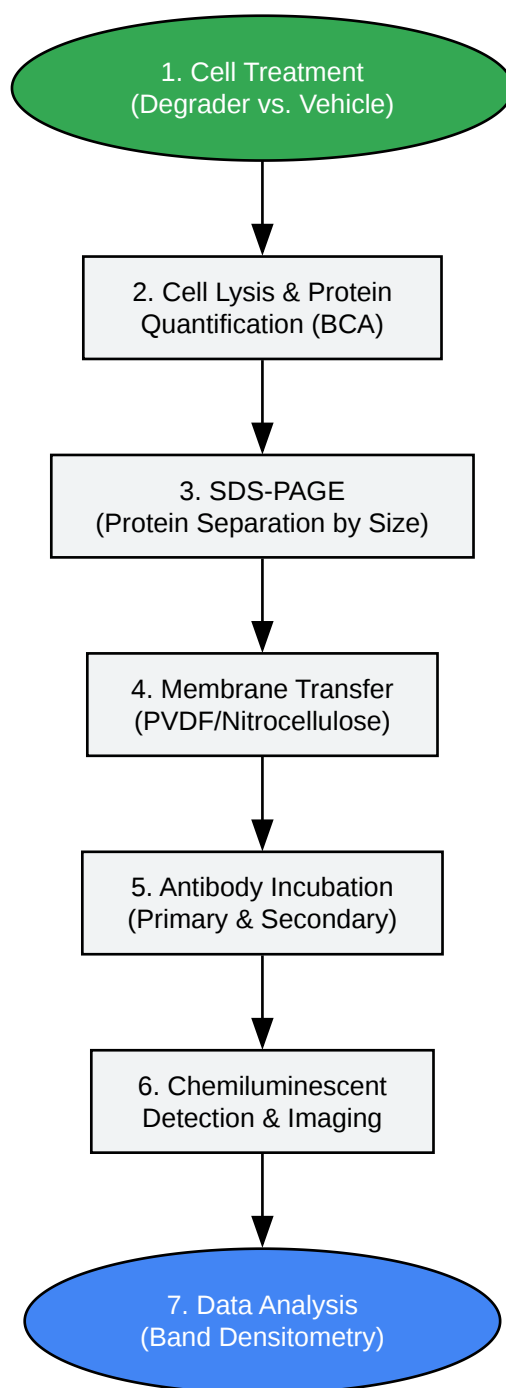
Table 2: Cellular and In Vivo Activity

Parameter	YX-2-107	BSJ-03-123	Reference(s)
Primary Indication	Ph-positive Acute Lymphoblastic Leukemia (Ph+ ALL)	Acute Myeloid Leukemia (AML)	<a href="#">[5]</a> <a href="#">[6]</a>
Cellular Effect	Induces S-phase arrest; Inhibits RB phosphorylation and FOXM1 expression.	Induces G1 cell-cycle arrest.	<a href="#">[8]</a> <a href="#">[12]</a>
Recommended Cell Conc.	Effective degradation from 1.6 nM - 1000 nM.	100-200 nM recommended; up to 1 $\mu$ M.	<a href="#">[11]</a> <a href="#">[13]</a>
In Vivo Efficacy	150 mg/kg (i.p.) suppresses Ph+ ALL proliferation in mice.	Data not available in search results.	<a href="#">[5]</a> <a href="#">[8]</a>
In Vivo Pharmacokinetics	10 mg/kg (i.p., single dose) in mice: C <sub>max</sub> of 741 nM; clears from plasma after 4 hours.	Data not available in search results.	<a href="#">[5]</a> <a href="#">[8]</a>

## Signaling Pathway Context

CDK6, in complex with Cyclin D, is a critical driver of the G1-S phase transition in the cell cycle. It phosphorylates the Retinoblastoma (RB) protein, causing the release of the E2F transcription factor. E2F then activates genes required for DNA synthesis and S-phase entry. By degrading CDK6, both **YX-2-107** and **BSJ-03-123** effectively halt this process, leading to cell cycle arrest. [\[8\]](#)[\[12\]](#)





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